7-Methoxyflavone

Übersicht

Beschreibung

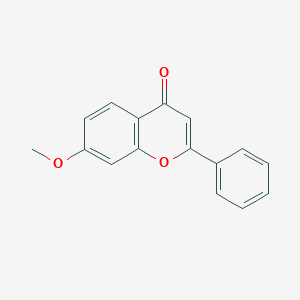

7-Methoxyflavone is a naturally occurring flavonoid characterized by a methoxy (-OCH₃) substitution at the C-7 position of its flavone backbone. It has been isolated from plants such as Zornia brasiliensis and Kaempferia parviflora, where it exhibits diverse biological activities, including peripheral analgesic, anti-inflammatory, and phosphodiesterase (PDE) inhibitory effects . Structurally, it is a planar molecule with a molecular formula of C₁₆H₁₂O₃ and a molecular weight of 252.26 g/mol . Its melting point ranges from 110–112°C, and it demonstrates distinct chromatographic behavior (HPLC retention time: 16.98 min) compared to other methoxyflavones .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Methoxyflavone beinhaltet typischerweise die Cyclisierung geeigneter Chalkone. Eine gängige Methode ist die Oxa-Michael-Additionsreaktion, bei der 2',4'-Dihydroxy-4-methoxychalkon unter Verwendung von Schwefelsäure als Katalysator in Ethanol cyclisiert wird . Dieses Verfahren ist effizient und liefert die gewünschte Flavonstruktur.

Industrielle Herstellungsverfahren: Die industrielle Herstellung von this compound kann durch die Reaktion von Methoxyflavonoid mit Benzoylchlorid erfolgen. Dieses Verfahren ist vorteilhaft, da es den Herstellungsprozess vereinfacht, Produktverluste reduziert und für die Großproduktion geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Methoxyflavone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Kaliumpermanganat oder Chromtrioxid katalysiert werden.

Reduktion: Übliche Reduktionsmittel wie Natriumborhydrid können zur Reduktion von this compound verwendet werden.

Substitution: Elektrophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringstellungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Friedel-Crafts-Acylierung unter Verwendung von Aluminiumchlorid als Katalysator.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung der entsprechenden Chinone.

Reduktion: Bildung von Dihydroflavonen.

Substitution: Bildung von acylierten Flavonen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methoxyflavone umfasst mehrere molekulare Ziele und Pfade:

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch die Erzeugung reaktiver Sauerstoffspezies, was zu einer Störung der Mitochondrienmembran und Aktivierung von Caspase-3 führt.

Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen und moduliert die Aktivität des Nuclear Factor-kappa B (NF-κB).

Antioxidative Aktivität: Fängt freie Radikale ab und reguliert die Expression von antioxidativen Enzymen nach oben.

Wirkmechanismus

The mechanism of action of 7-Methoxyflavone involves several molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species, leading to mitochondrial membrane perturbation and activation of caspase-3.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).

Antioxidant Activity: Scavenges free radicals and upregulates the expression of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The position of methoxy substitution significantly influences the physicochemical properties of methoxyflavones. Key comparisons include:

This compound exhibits the lowest melting point among these isomers, suggesting differences in crystalline packing influenced by methoxy positioning .

PDE5 Inhibition and Structure-Activity Relationships (SAR)

This compound derivatives show moderate PDE5 inhibition, critical for erectile dysfunction treatment. However, the addition of a methoxy group at C-5 (e.g., 5,7-dimethoxyflavone) significantly enhances inhibitory activity. For example:

- 5,7-Dimethoxyflavone exhibits higher PDE5 inhibition (IC₅₀ ~15 µM) compared to this compound alone (IC₅₀ >50 µM) .

- Methoxy substitution at C-4′ or C-3 reduces potency, highlighting the importance of C-5 methoxy for activity .

Anti-Inflammatory and Analgesic Effects

This compound outperforms structurally related flavones in suppressing prostaglandin E₂ (PGE₂) production, a key inflammatory mediator. In RAW264.7 macrophages:

- This compound : 65% inhibition of PGE₂ at 10 µM .

- Flavone (unsubstituted) : 50% inhibition at the same concentration .

- Wogonin (5,7-dihydroxy-8-methoxyflavone) : Lower membrane permeability and activity compared to this compound .

Its peripheral analgesic activity in mice (65.6% reduction in neurogenic pain) is attributed to non-opioid mechanisms, unlike 5,7-dimethoxyflavone, which may act via adrenergic pathways .

Metabolic Stability and Bioavailability

Methoxylation enhances metabolic stability:

- This compound : 80% remaining after 1 hour in hepatic S9 fractions, compared to <20% for unmethylated analogs like apigenin .

- 5,7,4′-Trimethoxyflavone : Near-complete stability (>95%) under the same conditions .

- Caco-2 permeability : Methylated flavones (e.g., this compound) exhibit 3–5× higher transport rates than hydroxylated counterparts .

Anticancer and Chemopreventive Effects

This compound and its derivatives inhibit aromatase, a target in hormone-dependent cancers:

- This compound : IC₅₀ ~2 µM in aromatase inhibition assays .

- 5,7-Dimethoxyflavone : Enhanced potency (IC₅₀ ~1 µM) due to dual methoxy groups .

- 7,4′-Dimethoxyflavone : Broader activity against multiple cytochrome P450 enzymes .

Microbial Biotransformation

The metabolic fate of this compound differs from other isomers:

Biologische Aktivität

7-Methoxyflavone (7-MF) is a naturally occurring flavonoid with significant biological activities, particularly in the context of cancer prevention and treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 7-position of the flavone backbone. Its structure can be represented as follows:

This compound exhibits enhanced metabolic stability and bioavailability compared to its unmethylated counterparts, making it a candidate for further pharmacological exploration.

1. Aromatase Inhibition

One of the most notable activities of this compound is its ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. Research indicates that 7-MF has an IC50 value of approximately 1.9 µM , which positions it as a potent inhibitor compared to other flavonoids like chrysin (IC50 = 0.5 µM) . The high metabolic stability of 7-MF enhances its potential as an oral therapeutic agent for hormone-dependent cancers.

| Compound | IC50 (µM) |

|---|---|

| 7-Hydroxyflavone | 0.5 |

| This compound | 1.9 |

| 7,4'-Dihydroxyflavone | 2.0 |

2. Proteasome Inhibition

Recent studies have highlighted the role of this compound derivatives in inhibiting proteasome activity, which is crucial for regulating cellular protein degradation. Specifically, 5,6,3',4'-tetrahydroxy-7-methoxyflavone demonstrated significant inhibition with IC50 values of 14.0 µM for chymotrypsin-like activity and 5.4 µM for caspase-like activity . This suggests that modifications at the hydroxyl and methoxy positions can enhance proteasome inhibition.

| Activity Type | IC50 (µM) |

|---|---|

| Chymotrypsin-like | 14.0 |

| Caspase-like | 5.4 |

| Trypsin-like | 24.1 |

3. Anti-Inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can modulate inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Study on Muscle Hypertrophy

A study involving murine C2C12 myotubes demonstrated that methoxyflavones derived from Kaempferia parviflora, including 7-MF, promoted myotube hypertrophy and protein synthesis through intracellular calcium signaling pathways . This finding suggests potential applications in muscle wasting conditions.

The biological activities of this compound are attributed to several mechanisms:

- Aromatase Inhibition : Reduces estrogen levels, which may help in hormone-sensitive cancers.

- Proteasome Pathway Modulation : Alters protein degradation processes, impacting cell survival and apoptosis.

- Calcium Signaling : Influences muscle cell growth and differentiation through calcium-dependent pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-methoxyflavone, and how are they experimentally validated?

- Answer : this compound (C₁₆H₁₂O₃, MW 252.26) is characterized by its methoxy substitution at position 7 on the flavone backbone. Key properties include:

- Melting point : 108–110°C (lit.) .

- Solubility : Sparingly soluble in water but dissolves in DMSO (100 mg/mL) .

- Spectroscopic validation : UV-Vis (λmax at 254 nm), HPLC retention time (16.98 min under specific conditions), and NMR/IR for structural confirmation .

- Validation methods : Use HPLC-DAD with a Kromasil® C4 column (mobile phase: water/acetone, 0.45 mL/min flow rate) for purity assessment .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Answer : A validated O-methylation method uses dimethyl carbonate (DMC) under mild conditions:

- Procedure : React flavones with DMC in the presence of a base (e.g., K₂CO₃) at 90°C for 24 hours.

- Yield : Quantitative for this compound .

- Key parameters : Temperature control (<100°C), base-to-substrate ratio (2:1), and solvent selection (DMF or acetone) to avoid side reactions .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

- Answer :

- HPLC-DAD : Use a C4 column with water (0.1% formic acid) and acetone (1:1 v/v) at 40°C, 0.45 mL/min flow rate, and detection at 254 nm. Calibrate with standards (e.g., 70–150 μg/mL) .

- LC-MS/MS : For higher sensitivity, employ electrospray ionization (ESI) in positive ion mode, monitoring m/z 253.1 [M+H]⁺ .

Advanced Research Questions

Q. How does this compound exhibit peripheral analgesic activity, and what experimental models validate this?

- Answer : In vivo studies using Swiss albino mice (28–32 g) demonstrate:

- Formalin test : this compound (100 μmol/kg, i.p.) reduces neurogenic-phase paw-licking time by 65.6% but does not affect the inflammatory phase .

- Glutamate-induced nociception : 26% inhibition of pain response at 100 μmol/kg .

- Experimental design : Use randomized, double-blind protocols with vehicle controls. Assess dose-response (e.g., 30–300 μmol/kg) and compare to NSAIDs like indomethacin .

Q. What mechanisms underlie the interaction between this compound and human serum albumin (HSA)?

- Answer : Multi-spectroscopic and computational approaches reveal:

- Binding affinity : Fluorescence quenching shows a static mechanism (Kₐ ~10⁴ M⁻¹), suggesting strong interaction .

- Binding site : Molecular docking identifies Sudlow’s Site I as the primary binding pocket, stabilized by hydrophobic interactions and hydrogen bonding .

- Methodology : Use synchronous fluorescence, circular dichroism (CD), and molecular dynamics simulations to confirm conformational changes in HSA .

Q. How do contradictory results in aromatase inhibition studies of this compound arise, and how can they be resolved?

- Answer : Discrepancies stem from assay conditions:

- In vitro vs. cellular models : this compound shows weak inhibition in cell-free systems (IC₅₀ >100 μM) but enhanced activity in cell-based assays due to metabolic stability .

- Key variables : Enzyme source (human placental vs. recombinant), substrate concentration, and pre-incubation time .

- Resolution : Standardize assay protocols (e.g., NIH/EPA guidelines) and validate with positive controls like aminoglutethimide .

Q. What experimental strategies optimize this compound’s bioavailability for preclinical studies?

- Answer :

- Formulation : Use DMSO/PEG300/Tween-80/saline mixtures (10:40:5:45) for stable aqueous solutions (≥2.5 mg/mL) .

- Prodrug design : Introduce acetyl or glycosyl groups to enhance solubility and metabolic stability .

- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (e.g., 50 mg/kg, oral) to assess Cmax, Tmax, and half-life .

Q. How does this compound modulate immune responses, and what in silico tools predict its immunomodulatory potential?

- Answer :

- Virtual screening : Dock this compound against pro-inflammatory cytokines (IL-6, TNF-α) using AutoDock Vina. Favorable binding energies (−8.2 kcal/mol) suggest inhibition .

- ADME/toxicity : Predict physicochemical properties (LogP = 2.9, TPSA = 46.5 Ų) using SwissADME. Low hepatotoxicity risk is confirmed via ProTox-II .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNDCRMJDZLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332790 | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22395-22-8 | |

| Record name | 7-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.